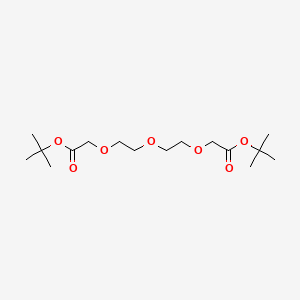

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

CAS No.:

Cat. No.: VC13890259

Molecular Formula: C16H30O7

Molecular Weight: 334.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30O7 |

|---|---|

| Molecular Weight | 334.40 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3 |

| Standard InChI Key | AHVQISQVAOBFSN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate belongs to the family of glycol derivatives, distinguished by its ether and ester functionalities. The central tetraethylene glycol chain () is esterified at both termini with tert-butyl acetate groups. This configuration imparts both hydrophilicity (from ether linkages) and hydrolytic stability (from tert-butyl esters).

The IUPAC name, tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate, reflects its branched architecture. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.40 g/mol |

| SMILES | CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |

| InChIKey | AHVQISQVAOBFSN-UHFFFAOYSA-N |

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves esterification of tetraethylene glycol with di-tert-butyl acetic anhydride under acidic or basic conditions. A proposed mechanism is:

The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on tetraethylene glycol attack the electrophilic carbonyl carbons of the anhydride.

Optimization Considerations

-

Catalysts: Sulfuric acid or pyridine may accelerate esterification.

-

Temperature: Elevated temperatures (80–120°C) improve reaction rates.

-

Solvents: Polar aprotic solvents like dichloromethane enhance solubility.

Applications in Polymer Science

Monomer for Polyesters and Polyurethanes

The compound serves as a bifunctional monomer, with hydrolyzable acetate groups enabling post-polymerization modifications. For example, hydrolysis under acidic or basic conditions yields dicarboxylic acids, which react with diols or diamines to form polyesters or polyamides:

Role in Flexible Polymers

Ether linkages in the tetraethylene glycol backbone confer flexibility, making the compound suitable for elastomers and thermoplastic polyurethanes. Compared to rigid monomers (e.g., bisphenol A), it reduces glass transition temperatures () and enhances chain mobility.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 294.7°C at 1 atm |

| Density | 1.116 g/cm³ at 20°C |

| Water Solubility | >1,000 g/L at 20°C |

| Flash Point | 174°C |

These values suggest high thermal stability and moderate flammability, consistent with ester-functionalized glycols .

Hydrolytic Stability

The tert-butyl esters resist hydrolysis under neutral conditions but cleave in acidic environments. This property is exploited in controlled-release applications and stepwise polymerizations.

Comparison with Related Compounds

Di-tert-butyl vs. Diethyl Esters

Compared to diethyl analogs (e.g., 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate, CID 89834), the tert-butyl variant offers enhanced steric protection, slowing hydrolysis rates. This difference is critical in applications requiring delayed reactivity .

| Property | Di-tert-butyl Derivative | Diethyl Derivative |

|---|---|---|

| Molecular Weight | 334.40 g/mol | 278.30 g/mol |

| Hydrolysis Rate (pH 7) | Slow | Moderate |

| Thermal Stability | Higher | Lower |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume